6-ethyl-3,4-dihydro-2H-pyran-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl group at the 6th position and a dione functionality at the 2nd and 4th positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dione functionality allows it to participate in redox reactions, influencing cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-pyran: A simpler analog without the ethyl group and dione functionality.
2H-pyran-2,6(3H)-dione: A related compound with different substitution patterns.
3,3,7,7-tetramethylnonanedioic anhydride: Another pyran derivative with distinct structural features
Uniqueness
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Its ethyl group at the 6th position and the presence of two carbonyl groups make it a versatile compound for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione involves the cyclization of an ethyl-substituted dihydropyranone intermediate.", "Starting Materials": [ "Ethyl acetoacetate", "Ethyl 4-oxobutanoate", "Sodium ethoxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium enolate of ethyl acetoacetate.", "Step 2: The sodium enolate is then reacted with ethyl 4-oxobutanoate in the presence of acetic anhydride and sulfuric acid to form the intermediate ethyl-substituted dihydropyranone.", "Step 3: The intermediate is then cyclized by treatment with sodium bicarbonate in methanol and water to form 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione." ] } | |
CAS-Nummer |
4435-30-7 |
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
6-ethylpyran-2,4-dione |
InChI |
InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3H,2,4H2,1H3 |
InChI-Schlüssel |
RUVLELZZCSEORC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)CC(=O)O1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.